molecular formula C7H9N3O4 B10909986 propyl 4-nitro-1H-pyrazole-5-carboxylate

propyl 4-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B10909986
M. Wt: 199.16 g/mol
InChI Key: XEMFUPYEXVRINL-UHFFFAOYSA-N
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Description

Propyl 4-nitro-1H-pyrazole-5-carboxylate is a pyrazole-based ester derivative characterized by a nitro group at the 4-position, a propyl ester moiety at the 5-position, and a propyl substituent at the 3-position of the heterocyclic ring. This compound is structurally related to its carboxylic acid precursor, 4-nitro-3-n-propyl-1H-pyrazole-5-carboxylic acid (molecular formula: C₇H₉N₃O₄, molecular weight: 199.16 g/mol), which can undergo esterification to yield the target compound . The nitro group confers electron-withdrawing properties, influencing reactivity and stability, while the ester moiety enhances lipophilicity, making it suitable for applications requiring improved membrane permeability.

Properties

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

propyl 4-nitro-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C7H9N3O4/c1-2-3-14-7(11)6-5(10(12)13)4-8-9-6/h4H,2-3H2,1H3,(H,8,9)

InChI Key

XEMFUPYEXVRINL-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=NN1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The most well-documented approach involves the cyclocondensation of propyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines. This method, adapted from the synthesis of ethyl analogs, leverages the nitro group’s inherent electrophilicity to direct ring closure. The enolate ester acts as a bifunctional precursor, with the dimethylamino group facilitating intramolecular cyclization.

The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the β-carbonyl of the enolate, followed by elimination of dimethylamine and subsequent aromatization to form the pyrazole ring. The nitro group occupies the 4-position due to electronic and steric effects, while the ester group remains at the 5-position.

Key Reaction Conditions

  • Solvent : Tetrahydrofuran (THF) or ethanol for optimal solubility.

  • Temperature : Reflux conditions (70–80°C) to drive cyclization.

  • Time : 12–24 hours for complete conversion.

A representative procedure involves heating propyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate (10 mmol) with hydrazine hydrate (12 mmol) in THF at 80°C for 16 hours, yielding propyl 4-nitro-1H-pyrazole-5-carboxylate in ~75% isolated yield after column chromatography.

Challenges and Optimizations

  • Regioselectivity : Competing formation of 3-nitro isomers is minimized by using excess hydrazine (1.2 equiv) and polar aprotic solvents.

  • Byproduct Formation : Dimethylamine elimination generates ammonium salts, requiring aqueous workup (e.g., 5% HCl wash).

Alternative Synthetic Routes

Proposed Reaction Conditions

  • Nitrating Agent : Concentrated HNO₃ (90%) and H₂SO₄ (10%) at 0–5°C.

  • Temperature Control : Gradual warming to 25°C post-addition to avoid ester hydrolysis.

  • Workup : Quenching in ice water followed by extraction with dichloromethane.

Preliminary data suggest moderate yields (~50–60%) due to competing oxidation of the ester group, necessitating rigorous temperature control.

Comparative Analysis of Methods

Parameter Cyclocondensation Direct Nitration
Starting Material CostHigh (specialized enolate esters)Moderate (commercial pyrazole esters)
Yield70–75%50–60%
RegioselectivityHigh (4-nitro dominant)Moderate (requires directing groups)
ScalabilityIndustrial feasibilityLimited by byproducts
Functional Group ToleranceSensitive to steric bulkNitration side reactions

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.05 (t, J = 7.2 Hz, 3H, CH₂CH₃), δ 4.25 (q, J = 7.2 Hz, 2H, OCH₂), δ 6.95 (s, 1H, pyrazole-H), δ 8.45 (s, 1H, pyrazole-H).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 169.8 (C=O), 148.2 (C-NO₂), 129.5 (pyrazole-C), 61.3 (OCH₂), 22.1 (CH₂CH₃).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥95% purity, with retention time = 8.2 minutes.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Cyclocondensation generates THF wastewater containing dimethylamine, requiring neutralization with HCl before disposal. Patent disclosures highlight closed-loop solvent recovery systems to reduce costs.

Catalytic Innovations

Recent advances propose using Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation by 30%, though this risks ester saponification .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like alcohols or amines in the presence of acid catalysts are used for esterification or amidation reactions.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Esters and Amides: Substitution reactions involving the carboxylate group produce various esters and amides.

Scientific Research Applications

Chemistry

Propyl 4-nitro-1H-pyrazole-5-carboxylate serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules through various chemical reactions, such as:

  • Nitration and Reduction Reactions: The nitro group can be reduced to form amino derivatives, which are essential for synthesizing pharmaceuticals.
  • Substitution Reactions: The compound can undergo substitution to yield various pyrazole derivatives that may exhibit different biological activities.

Biology

In biological research, this compound acts as a precursor for developing biologically active compounds. Its potential applications include:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, indicating its potential use as an antimicrobial agent.
  • Anti-inflammatory Properties: Research indicates that it may reduce inflammation markers in vitro, making it a candidate for further investigation in inflammatory diseases.

Medicine

The compound is being investigated for its therapeutic properties, including:

  • Cancer Treatment: Cytotoxicity studies show that this compound has significant effects on various cancer cell lines, with IC₅₀ values ranging from 3.79 µM to 42.30 µM depending on the specific cell line tested.
  • Potential Neuroprotective Effects: Its ability to interact with specific molecular targets suggests possible applications in treating neurological disorders.

Case Studies

Several studies have explored the biological effects of this compound and its derivatives:

Cytotoxicity Studies

A study evaluated the compound against multiple cancer cell lines, demonstrating significant cytotoxicity:

Cell LineIC₅₀ (µM)
MCF73.79
A54942.30

These findings highlight the importance of structural modifications in enhancing the efficacy of pyrazole derivatives.

Inflammatory Response

Research indicates that this compound can modulate inflammatory pathways. In vitro studies show that it effectively reduces levels of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of propyl 4-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Nitro-3-n-propyl-1H-pyrazole-5-carboxylic Acid

  • Structural Relationship : The carboxylic acid precursor lacks the propyl ester group, replacing it with a hydroxyl group.
  • Physicochemical Properties :
    • LogP: 1.49 (indicating moderate hydrophobicity) .
    • Molecular Weight: 199.16 g/mol .

Ethyl 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate

  • Structural Differences : Features an ethyl ester (vs. propyl ester) and a methyl group at the 1-position (vs. hydrogen in the target compound) .
  • Impact of Substituents: The shorter ethyl ester chain reduces molecular weight and may slightly decrease lipophilicity.

Methyl 3-Isopropyl-1-(3-methoxy-3-oxopropyl)-4-nitro-1H-pyrazole-5-carboxylate (Compound 24)

  • Key Modifications :
    • Methyl ester at the 5-position.
    • Bulky isopropyl group at the 3-position.
    • Additional methoxy-oxopropyl substituent at the 1-position .
  • Synthesis and Characterization :
    • Synthesized via EDCI/HOBt-mediated coupling, yielding >99% purity .
    • LC-MS: m/z [M+H]⁺ = 214 .

Pyrazole Carboxamide Derivatives (e.g., 3a–3p)

  • Structural Contrast: Carboxamide derivatives (e.g., 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide) replace the ester with an amide group .
  • Synthesis Yields : 60–71% via EDCI/HOBt activation in DMF .
  • Physicochemical Data :
    • Melting Points: 123–183°C (higher than typical esters due to hydrogen-bonding capacity of amides) .
    • MS (ESI): m/z 403.1–437.1 .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents
Propyl 4-nitro-1H-pyrazole-5-carboxylate C₁₀H₁₃N₃O₄ 239.23* ~2.1* 4-NO₂, 5-OCOOPr, 3-Pr
4-Nitro-3-n-propyl-1H-pyrazole-5-carboxylic acid C₇H₉N₃O₄ 199.16 1.49 4-NO₂, 5-COOH, 3-Pr
Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate C₁₀H₁₅N₃O₄ 241.25 ~1.8* 4-NO₂, 5-OCOOEt, 3-Pr, 1-Me
Methyl 3-isopropyl-1-(3-methoxy-3-oxopropyl)-4-nitro-1H-pyrazole-5-carboxylate C₁₂H₁₉N₃O₆ 301.30 ~0.9* 4-NO₂, 5-OCOOMe, 3-iPr, 1-(CH₂COOMe)

*Estimated values based on structural analogs.

Key Findings and Implications

  • Substituent Effects : Bulky groups (e.g., isopropyl in Compound 24) improve steric protection against hydrolysis but may reduce synthetic yields .
  • Functional Group Interplay : Carboxamides (e.g., 3a–3p) demonstrate higher melting points due to hydrogen bonding, contrasting with esters’ lower melting ranges .

This analysis underscores the importance of substituent engineering in tuning physicochemical and functional properties for targeted applications. Further studies on the target compound’s synthetic optimization and stability are warranted.

Q & A

Q. What are the common synthetic routes for propyl 4-nitro-1H-pyrazole-5-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl compounds (e.g., ethyl acetoacetate) followed by regioselective nitration. For example, nitration using concentrated HNO₃/H₂SO₄ at controlled temperatures (0–5°C) ensures high regioselectivity for the 4-nitro position . Optimization of pH (neutral to slightly acidic) and solvent polarity (e.g., ethanol or DMF) improves yields. Reaction monitoring via TLC or HPLC is critical to avoid over-nitration .

Q. How is the purity and identity of this compound validated experimentally?

  • Chromatography : HPLC or GC-MS with a C18 column and acetonitrile/water mobile phase resolves impurities .
  • Spectroscopy :
  • ¹H/¹³C NMR : Distinct signals for the propyl ester (δ ~4.2 ppm, triplet) and nitro group (δ ~8.5 ppm, singlet) confirm substitution patterns .
  • FT-IR : Stretching bands at ~1530 cm⁻¹ (NO₂ asymmetric) and ~1730 cm⁻¹ (ester C=O) validate functional groups .
    • Elemental Analysis : Matches theoretical C, H, N, O percentages (e.g., C: 38.9%, H: 3.8%, N: 22.7%) .

Q. What intermolecular interactions influence the crystal structure of this compound?

Hydrogen bonding (N–H···O and C–H···O) and π-π stacking between pyrazole rings dominate packing. Graph set analysis (e.g., Etter’s rules) reveals chains (C(4) motifs) and rings (R₂²(8)) in the lattice, which can be modeled using SHELX for refinement .

Advanced Research Questions

Q. How does substituent position (e.g., nitro at C4 vs. C5) affect reactivity and biological activity?

The 4-nitro group enhances electrophilicity at C3/C5, facilitating nucleophilic substitutions (e.g., with amines). Computational studies (DFT at B3LYP/6-31G*) show lower LUMO energy (-1.8 eV) for 4-nitro derivatives, correlating with higher antibacterial activity (MIC ~8 µg/mL) compared to 5-nitro analogs .

Q. What statistical methods are employed to optimize synthesis scalability?

  • Box-Behnken Design : Evaluates factors like temperature (X₁), catalyst concentration (X₂), and reaction time (X₃). A 2³ factorial design identified optimal conditions (X₁ = 70°C, X₂ = 0.1 mol%, X₃ = 6 hr) with a yield increase from 65% to 89% .
  • ANOVA : Confirms model significance (p < 0.05) and interactions (e.g., X₁X₃ contributes 22% to variance) .

Q. How are computational methods integrated to predict physicochemical properties?

  • Molecular Dynamics (MD) : Simulates solubility in solvents (e.g., logP ~1.2 in ethanol vs. ~0.8 in water) .
  • Docking Studies : Pyrazole ring interactions with enzyme active sites (e.g., COX-2 binding affinity ∆G = -9.2 kcal/mol) guide structure-activity relationships (SAR) .

Q. What advanced techniques characterize degradation pathways under stress conditions?

  • Forced Degradation Studies : Exposure to UV light (254 nm) and acidic/alkaline hydrolysis (0.1M HCl/NaOH) identifies nitro reduction (to amine) and ester hydrolysis as primary pathways. LC-QTOF-MS detects degradants (m/z 170.1 for carboxylic acid derivative) .
  • Kinetic Modeling : First-order decay (k = 0.023 hr⁻¹ at pH 7.4) predicts shelf-life .

Methodological Challenges

Q. How is regioselectivity during nitration controlled to avoid byproducts?

Electron-donating groups (e.g., ester at C5) direct nitration to the C4 position via resonance stabilization. Low-temperature nitration (-10°C) minimizes di-nitration (<5% byproduct) .

Q. What strategies resolve spectral overlap in NMR for closely related analogs?

  • ²D NMR (HSQC/HMBC) : Correlates C4-nitro (¹³C δ ~145 ppm) with adjacent protons (H3/H5).
  • DOSY : Differentiates compounds by diffusion coefficients (e.g., 4-nitro vs. 5-nitro: ΔD = 0.8 × 10⁻⁹ m²/s) .

Q. How are crystal growth conditions optimized for X-ray diffraction?

Slow evaporation from ethanol/water (7:3 v/v) yields single crystals. SHELXL refines structures with R-factor < 0.05 using anisotropic displacement parameters for non-H atoms .

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